molecular formula C23H23N3O4 B10993649 (4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10993649
M. Wt: 405.4 g/mol
InChI Key: SRCVLKHAPYPHKW-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines two indole moieties, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multiple steps, including the formation of the indole rings and the subsequent coupling of these rings. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may vary, but they generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The scalability of the Fischer indole synthesis makes it a viable method for industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its dual indole structure, which imparts distinct chemical and biological properties. This dual structure allows for more complex interactions with molecular targets and enhances its potential for therapeutic applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C23H23N3O4/c1-28-13-4-5-17-14(10-13)16-12-26(9-8-18(16)24-17)23(27)19-11-15-20(29-2)6-7-21(30-3)22(15)25-19/h4-7,10-11,24-25H,8-9,12H2,1-3H3

InChI Key

SRCVLKHAPYPHKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC5=C(C=CC(=C5N4)OC)OC

Origin of Product

United States

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